
3-(1-methyl-3-phenylpropyl)-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methyl-3-phenylpropyl)-2,4(1H,3H)-quinazolinedione, also known as QNZ or EVP4593, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ belongs to the class of quinazoline derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial, Analgesic, and Anti-inflammatory Activity
Quinazoline derivatives have been synthesized and evaluated for their potential antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) highlighted the synthesis of quinazoline-4-one/4-thione derivatives, which were screened for these activities. The study found that certain compounds exhibited good activity against microbes, as well as significant analgesic and anti-inflammatory effects. This suggests that quinazoline derivatives could be a potent source for the development of new antimicrobial, analgesic, and anti-inflammatory agents, with specific structural features being crucial for their activity (Dash, S. Dash, Laloo, & Medhi, 2017).
Isotopic Atropisomerism
Research conducted by Saito et al. (2021) on racemic and optically active quinazoline-thiones revealed the existence of diastereomers due to isotopic atropisomerism, showcasing the complex chiral properties of these compounds. This discovery opens up new avenues for the study of chiral molecules and their applications in drug development (Saito, Miwa, Iida, Fujimoto, Caytan, Roussel, & Kitagawa, 2021).
Amplifiers of Phleomycin
Quinazoline derivatives have also been evaluated for their ability to act as amplifiers of phleomycin, a chemotherapeutic agent. A study by Brown et al. (1979) synthesized pyrazolo[3,4-d]pyrimidine, imidazo[4,5-b]-pyridine, imidazo[4,5-c]pyridine, and quinazoline derivatives, investigating their activities against E. coli. This research contributes to the understanding of how quinazoline derivatives can enhance the efficacy of existing chemotherapeutic agents, potentially leading to more effective cancer treatments (Brown, Danckwerts, Grigg, & Iwai, 1979).
Corrosion Inhibition
A novel application of quinazolinone derivatives in the field of materials science is their use as corrosion inhibitors for mild steel in acidic media. Errahmany et al. (2020) synthesized new compounds from quinazolinone, demonstrating their effectiveness in protecting mild steel from corrosion. This research highlights the versatility of quinazolinone derivatives, extending their application beyond pharmaceuticals to materials science (Errahmany, Rbaa, Abousalem, Tazouti, Galai, El Kafssaoui, Touhami, Lakhrissi, & Touir, 2020).
Eigenschaften
IUPAC Name |
3-(4-phenylbutan-2-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(11-12-14-7-3-2-4-8-14)20-17(21)15-9-5-6-10-16(15)19-18(20)22/h2-10,13H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZMDHJQZVQHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenylbutan-2-yl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

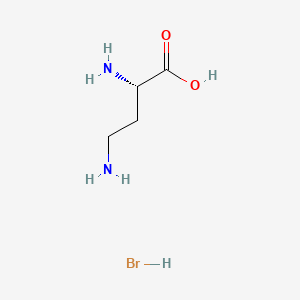

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2682105.png)
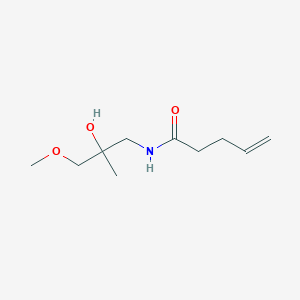

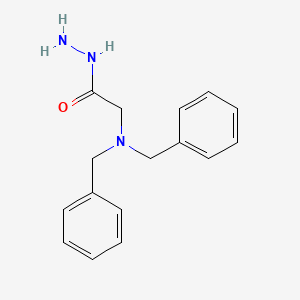

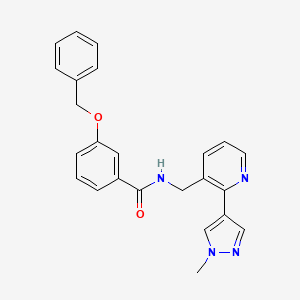
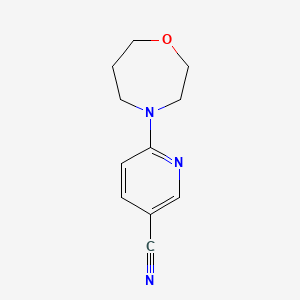
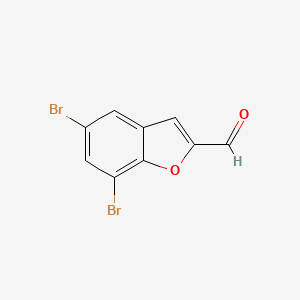


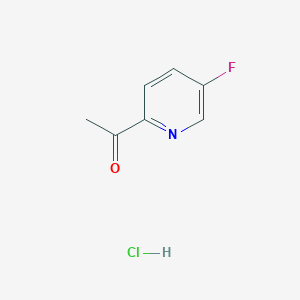
amino}acetyl)urea](/img/structure/B2682122.png)